8-Oxabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound featuring an oxygen atom within its ring structure. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry. The presence of the oxygen atom within the bicyclic framework imparts distinct reactivity patterns, making it an interesting candidate for various chemical transformations and applications.
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Related compounds with the 8-azabicyclo[321]octane scaffold have been synthesized via various transformations . These transformations often involve the construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-Oxabicyclo[3.2.1]octanes.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of catalytic processes and tandem reactions, such as the C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide, has been successfully developed for the efficient construction of 8-Oxabicyclo[3.2.1]octanes .
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in the production of fine chemicals and materials.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound features a nitrogen atom within the bicyclic structure and is central to the family of tropane alkaloids.
11-Oxatricyclo[5.3.1.0]undecane: This compound is another bicyclic structure with an oxygen atom, prepared via similar synthetic routes.
Uniqueness: 8-Oxabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct reactivity patterns compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-3-6-1-2-7(4-5)11-6/h5-7H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLQJVGJFXEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297938 |
Source
|
Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856176-37-9 |
Source
|
Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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